molecular formula C11H15ClN2O2 B2703371 2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide CAS No. 731003-68-2

2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide

Cat. No.: B2703371
CAS No.: 731003-68-2
M. Wt: 242.7
InChI Key: IFXMCAILWJWOMM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide typically involves the reaction of 4-chloro-2,6-dimethylphenol with propanoic acid hydrazide under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide can be compared with similar compounds such as:

Properties

IUPAC Name

2-(4-chloro-2,6-dimethylphenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-6-4-9(12)5-7(2)10(6)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXMCAILWJWOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C(=O)NN)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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